3-amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide

Description

IUPAC Naming and Molecular Architecture

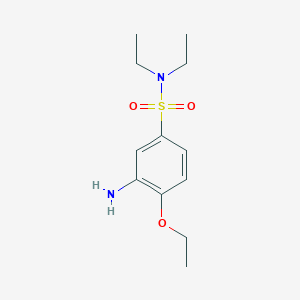

3-Amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide is systematically named based on its benzene ring substituents and sulfonamide functional group. The parent structure is a benzene ring with a sulfonamide group (-SO₂NH) at position 1. At position 3, an amino group (-NH₂) is attached, while position 4 bears an ethoxy group (-OCH₂CH₃). The sulfonamide nitrogen is substituted with two ethyl groups (-N(CH₂CH₃)₂), forming an N,N-diethyl configuration.

Key Structural Features :

| Feature | Position | Functional Group |

|---|---|---|

| Sulfonamide group | 1 | -SO₂N(CH₂CH₃)₂ |

| Amino group | 3 | -NH₂ |

| Ethoxy group | 4 | -OCH₂CH₃ |

The molecular formula is C₁₂H₂₀N₂O₃S , with a molecular weight of 272.37 g/mol . Its SMILES notation is CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC)N, and the InChIKey is QENQJFWCKIMCIG-UHFFFAOYSA-N.

Properties

IUPAC Name |

3-amino-4-ethoxy-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S/c1-4-14(5-2)18(15,16)10-7-8-12(17-6-3)11(13)9-10/h7-9H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENQJFWCKIMCIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837240 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide typically involves the reaction of 3-amino-4-ethoxybenzenesulfonyl chloride with diethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of 3-amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

-

Reaction with Carbon Disulfide : In a study by PMC, analogous sulfonamides reacted with carbon disulfide and ethyl iodide to form dithiocarbamate derivatives (e.g., 2 in Scheme 1 of ). This suggests potential for similar reactivity in 3-amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide under thiophilic conditions.

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s electron-rich nature (due to amino and ethoxy groups) facilitates EAS at the ortho and para positions relative to existing substituents:

-

Nitration : While direct data is unavailable, studies on related compounds (e.g., 4-acetyl-N,N-diethylbenzenesulfonamide ) show nitration at the para position to the sulfonamide group. For 3-amino-4-ethoxy derivatives, nitration likely occurs at the 5- or 6-position of the benzene ring.

-

Acylation : Reaction with acetyl chloride in the presence of AlCl₃ introduces acetyl groups. For example, 4-acetyl derivatives were synthesized from similar sulfonamides in 85% yield under refluxing dioxane .

Condensation Reactions Involving the Amino Group

The amino group (-NH₂) participates in condensation reactions to form heterocyclic compounds:

-

Pyrazole Formation : Treatment with hydrazine hydrate in ethanol/acetic acid yields pyrazole derivatives (e.g., 4 in Scheme 1 of ).

Example : -

Thiadiazole Synthesis : Reaction with thiosemicarbazide under acidic conditions produces 1,3,4-thiadiazole derivatives (e.g., 10 in Scheme 2 of ), confirmed by 13C-NMR data showing resonances at 102.84 ppm (C-S bond) .

Alkylation and Arylation of the Amino Group

The amino group undergoes alkylation/arylation to form secondary or tertiary amines:

-

Reaction with Acrylic Acid : In aqueous solution, the amino group reacts with acrylic acid to form β-alanine derivatives (e.g., 3 in ).

Conditions : -

Coupling with Aryl Halides : Under Buchwald-Hartwig conditions, palladium-catalyzed coupling introduces aryl groups. While not directly documented for this compound, analogous benzenesulfonamides show successful arylation .

Ether Cleavage of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) can be cleaved under acidic or reductive conditions:

-

Acidic Hydrolysis : Treatment with concentrated H₂SO₄ at elevated temperatures converts the ethoxy group to a hydroxyl group. For example, compound 10 in was cyclized using conc. H₂SO₄, indirectly confirming ether lability.

-

Reductive Cleavage : Catalytic hydrogenation (H₂/Pd-C) may reduce the ethoxy group to a hydroxyl, though direct evidence is lacking.

Biological Activity-Driven Modifications

The compound serves as a precursor for bioactive molecules:

-

Carbonic Anhydrase Inhibition : Derivatives with ω-aminoalkyl ethers (e.g., 5a , 5c in ) show potent inhibition (IC₅₀ = 1.55–3.92 μM against CA II) .

-

Anticancer Agents : Thiazolone–benzenesulfonamide hybrids (e.g., 4e in ) induce apoptosis in cancer cells (22-fold increase in annexin V-FITC-positive cells) .

Key Reaction Data Table

Mechanistic Insights

-

Condensation Reactions : The amino group acts as a nucleophile, attacking electrophilic carbons in reagents like acrylic acid or carbon disulfide .

-

Cyclization : Acidic conditions (e.g., conc. H₂SO₄) protonate intermediates, facilitating intramolecular cyclization via dehydration .

-

Enzyme Inhibition : The sulfonamide group binds to zinc ions in carbonic anhydrase active sites, while hydrophobic substituents (e.g., diethyl groups) enhance selectivity .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and anticancer properties. It has shown significant inhibitory activity against various carbonic anhydrase isoenzymes, particularly hCA IX, which is associated with tumor progression.

Recent studies have demonstrated that 3-amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide exhibits:

- Inhibition of Carbonic Anhydrases : Effective against hCA IX with a Ki value as low as 4.4 nM, indicating strong binding affinity.

- Antimicrobial Properties : Active against vancomycin-resistant Enterococcus faecalis (VRE), inhibiting bacterial growth through targeting carbonic anhydrases.

Enzyme Inhibition Studies

The compound's mechanism of action involves interaction with specific enzymes, leading to inhibition that can be quantified in vitro. Studies have shown dose-dependent reductions in cell proliferation in cancer cell lines treated with this compound.

| Compound Name | Ki (nM) | Biological Target |

|---|---|---|

| 3-amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide | 4.4 | hCA IX |

| Acetazolamide | 10 | hCA I |

| Triazine-based sulfonamides | 5.9 | hCA XII |

This table illustrates the comparative potency of 3-amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide against other sulfonamide derivatives.

Potential Therapeutic Uses

The unique structure of this compound allows for potential applications in treating conditions such as:

- Cancer : By inhibiting tumor-associated carbonic anhydrases.

- Infectious Diseases : Through its antimicrobial activity against resistant bacterial strains.

Case Study 1: Antitumor Activity

A study investigated the antitumor potential of various sulfonamides, including 3-amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide, demonstrating significant inhibition of tumor cell lines through carbonic anhydrase inhibition pathways.

Case Study 2: Antimicrobial Efficacy

Research focused on the efficacy of this compound against VRE highlighted its mechanism involving the inhibition of bacterial carbonic anhydrases, showcasing its versatility in both cancer therapy and infectious disease treatment.

Mechanism of Action

The mechanism of action of 3-amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

3-Amino-4-Chloro-N,N-Diethylbenzene-1-Sulfonamide

- Structural Difference : The ethoxy group is replaced by a chloro (-Cl) substituent.

- Key Properties: Electron Effects: Chloro is electron-withdrawing, reducing electron density on the aromatic ring compared to the ethoxy group. This may decrease reactivity in electrophilic substitution reactions. Applications: Likely used as a pharmaceutical intermediate due to chloro's prevalence in bioactive molecules. Available at 95% purity (Enamine) .

4-Amino-N,N-Diethylbenzene-1-Sulfonamide (CAS 1709-39-3)

- Electronic Profile: The para-amino group enhances electron density, contrasting with the meta-amino in the target compound. Applications: Primarily a scaffold for synthesizing dyes or coordination complexes, as seen in related sulfonamide-metal interactions .

3-Amino-4-(4-Bromophenoxy)-N,N-Diethylbenzene-1-Sulfonamide

- Structural Difference: Ethoxy is replaced by a bulkier 4-bromophenoxy group.

3-Amino-4-(Dimethylamino)-N,N-Diethylbenzene-1-Sulfonamide

- Structural Difference: Ethoxy replaced by dimethylamino (-N(CH₃)₂).

- Key Properties: Basicity: The dimethylamino group is strongly electron-donating, increasing basicity and altering protonation behavior. Solubility: Enhanced solubility in acidic aqueous media due to amine protonation .

4-(2-Amino-1,3-Thiazol-4-yl)-N,N-Diethylbenzene-1-Sulfonamide

- Structural Difference : Incorporation of a thiazole heterocycle.

- Synthetic Complexity: Heterocycle introduction requires multi-step synthesis, unlike the simpler ethoxy derivative .

Research Findings and Implications

- Synthetic Methods : The target compound and analogs are synthesized via sulfonation of aniline derivatives, followed by alkylation or substitution. Purification often involves silica gel chromatography, as demonstrated in related sulfonamide syntheses .

- Coordination Chemistry: Sulfonamides with amino groups can form metal complexes (e.g., with Pd or Cu), relevant in catalysis or material science .

- Safety: Compounds like 3-amino-4-chloro-...sulfonamide require careful handling due to hazard warnings (e.g., Enamine’s safety data sheet) .

Biological Activity

3-amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide is an organic compound with significant potential in biological applications. Its structure includes an amino group, an ethoxy group, and a sulfonamide moiety, which contribute to its unique biological activity. The molecular formula is CHNOS, and it has a molecular weight of 244.31 g/mol.

The biological activity of 3-amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide primarily involves its interaction with specific enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which play crucial roles in various physiological processes, including respiration and fluid balance. This compound has shown potential as an inhibitor of tumor-associated isoenzymes such as hCA IX and hCA XII, indicating its relevance in cancer therapy .

Research Findings

Recent studies have demonstrated that the compound exhibits significant inhibitory activity against various carbonic anhydrase isoenzymes, particularly hCA IX, which is associated with tumor progression. The binding affinity of related sulfonamide compounds has been quantified, showing effective inhibition at low nanomolar concentrations. For instance, some derivatives have demonstrated K values as low as 4.4 nM against hCA IX .

Comparative Analysis

The biological activity of 3-amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide can be compared with other sulfonamide derivatives:

| Compound Name | K (nM) | Biological Target |

|---|---|---|

| 3-amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide | 4.4 | hCA IX |

| Acetazolamide | 10 | hCA I |

| Triazine-based sulfonamides | 5.9 | hCA XII |

These comparisons highlight the potency of 3-amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide in inhibiting critical enzymes involved in cancer progression .

Inhibition Studies

In vitro studies have shown that 3-amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide effectively inhibits the growth of cancer cell lines through its action on carbonic anhydrases. For example, cell viability assays demonstrated a dose-dependent reduction in cell proliferation when treated with this compound, supporting its potential as a therapeutic agent .

Antimicrobial Activity

Additionally, research has indicated that this compound exhibits antimicrobial properties against vancomycin-resistant Enterococcus faecalis (VRE). The mechanism appears to involve the inhibition of bacterial carbonic anhydrases, further underscoring the versatility of sulfonamides in both cancer and infectious disease contexts .

Q & A

Q. What are the optimized synthetic routes for 3-amino-4-ethoxy-N,N-diethylbenzene-1-sulfonamide, and how can reaction yields be improved?

The synthesis typically involves reacting 3-amino-4-ethoxyaniline with N,N-diethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . To improve yields:

- Microwave-assisted synthesis : Reduces reaction time and enhances purity compared to conventional heating, as demonstrated in analogous sulfonamide syntheses .

- Purification : Silica gel column chromatography (e.g., hexane/ethyl acetate gradients) achieves >95% purity, though yields may drop to ~56% due to stepwise elution .

- Side-product mitigation : Pre-cooling reagents and controlling reaction pH (6.5–7.5) minimizes undesired sulfone or thiol derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- NMR spectroscopy : H and C NMR are critical for confirming the ethoxy group (δ ~1.4 ppm for CH, δ ~4.0 ppm for OCH), sulfonamide (-SO-), and aromatic protons .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 316.1245) and detects trace impurities .

- HPLC-DAD : Quantifies purity (>98%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. How does the ethoxy substituent influence the compound’s reactivity in substitution or oxidation reactions?

The ethoxy group is electron-donating, activating the benzene ring toward electrophilic substitution at the para position. However, it is susceptible to:

- Oxidation : Forms quinone derivatives under strong oxidants (e.g., KMnO in acidic conditions) .

- Demethylation : Hydrolysis with HI or HBr yields 3-amino-4-hydroxy derivatives, which can complicate stability studies .

Advanced Research Questions

Q. How can computational docking models predict the biological activity of this sulfonamide against enzyme targets?

- AutoDock4 : Use flexible side-chain docking to simulate interactions with enzymes like carbonic anhydrase or phosphodiesterases. Adjust grid parameters (40 × 40 × 40 Å) centered on the active site .

- Key interactions : The sulfonamide moiety binds zinc ions in metalloenzymes, while the ethoxy group contributes to hydrophobic pocket occupancy. Validate predictions with in vitro IC assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Meta-analysis : Compare datasets using standardized assay conditions (e.g., pH 7.4, 37°C) and control compounds (e.g., acetazolamide for carbonic anhydrase inhibition) .

- Structural analogs : Test derivatives (e.g., chloro or methyl substitutions) to isolate the ethoxy group’s contribution to activity .

Q. How can synthetic byproducts be identified and minimized during scale-up?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.